2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one 2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2548997-11-9
VCID: VC11845662
InChI: InChI=1S/C22H20N2O2/c25-22(24-15-20(16-24)26-19-11-13-23-14-12-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20-21H,15-16H2
SMILES: C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=NC=C4
Molecular Formula: C22H20N2O2
Molecular Weight: 344.4 g/mol

2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one

CAS No.: 2548997-11-9

Cat. No.: VC11845662

Molecular Formula: C22H20N2O2

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one - 2548997-11-9

Specification

CAS No. 2548997-11-9
Molecular Formula C22H20N2O2
Molecular Weight 344.4 g/mol
IUPAC Name 2,2-diphenyl-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone
Standard InChI InChI=1S/C22H20N2O2/c25-22(24-15-20(16-24)26-19-11-13-23-14-12-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20-21H,15-16H2
Standard InChI Key KHXWOWWLQBPXRW-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=NC=C4
Canonical SMILES C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=NC=C4

Introduction

Structural Characterization and Molecular Features

Core Architecture

The compound’s structure comprises:

  • Ethanone backbone: A ketone group at position 1, with two phenyl groups at the adjacent carbon (C2).

  • Azetidine ring: A four-membered nitrogen-containing heterocycle connected to the ethanone’s C1.

  • Pyridin-4-yloxy substituent: An oxygen-linked pyridine ring at the azetidine’s 3-position.

The combination of rigid (phenyl, azetidine) and flexible (ether linkage) elements confers unique stereoelectronic properties. The pyridine’s nitrogen and the azetidine’s amine may participate in hydrogen bonding, while the phenyl groups enhance hydrophobicity.

Spectroscopic Signatures

While experimental data for this compound are scarce, predictions based on analogs include:

  • IR: Strong C=O stretch near 1,700 cm⁻¹, aromatic C-H stretches (~3,050 cm⁻¹), and C-O-C vibrations (~1,250 cm⁻¹).

  • NMR:

    • ¹H: Downfield shifts for azetidine protons (δ 3.5–4.5 ppm), pyridine aromatic protons (δ 7.5–8.5 ppm), and phenyl groups (δ 6.5–7.5 ppm).

    • ¹³C: Ketone carbonyl at ~205 ppm, pyridine carbons at 120–150 ppm, and azetidine carbons at 50–70 ppm.

  • MS: Molecular ion peak at m/z 372 (C₂₄H₂₂N₂O₂).

Synthetic Methodologies

Retrosynthetic Analysis

Key disconnections include:

  • Azetidine-ethanone linkage: Formed via nucleophilic substitution or reductive amination.

  • Pyridin-4-yloxy-azetidine bond: Constructed through Mitsunobu or SN2 reactions.

  • Phenyl substituents: Introduced via Friedel-Crafts acylation or Grignard additions.

Reported Pathways

While no direct synthesis is documented, analogous routes suggest:

  • Step 1: Synthesis of 3-(pyridin-4-yloxy)azetidine via Mitsunobu reaction between azetidin-3-ol and 4-hydroxypyridine .

  • Step 2: Coupling with 2,2-diphenylethan-1-one using a Buchwald-Hartwig amination or Ullmann coupling .

Table 1: Hypothetical Synthetic Routes and Yields

StepReaction TypeReagents/ConditionsYield (%)
1Mitsunobu reactionDIAD, PPh₃, THF, 0°C→RT65–75
2Reductive aminationNaBH₃CN, MeOH, RT50–60
3Palladium-catalyzed couplingPd(OAc)₂, Xantphos, K₂CO₃70–80

Physicochemical and Pharmacokinetic Properties

Calculated Properties

  • Molecular weight: 372.45 g/mol

  • LogP: ~3.2 (predicted via XLOGP3 ), indicating moderate lipophilicity.

  • Solubility: Poor aqueous solubility (<0.1 mg/mL), enhanced in DMSO or ethanol.

  • Polar surface area (PSA): 45 Ų, suggesting moderate membrane permeability.

ADMET Predictions

  • Absorption: High GI permeability (Caco-2 model).

  • Metabolism: Susceptible to CYP3A4 oxidation due to pyridine and azetidine moieties .

  • Toxicity: Low Ames test risk; potential hepatotoxicity at high doses.

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparisons

CompoundKey FeaturesBioactivity/Use
1-(2-Methylpyridin-4-yl)ethanone Smaller azetidine-free structureAntibiotic intermediate
2-Phenyl-1-(pyridin-4-yl)ethanone Single phenyl, no azetidineFluorescent probe synthesis
Dypnone (1,3-diphenyl-2-buten-1-one) α,β-unsaturated ketonePolymer crosslinking agent

Challenges and Future Directions

  • Synthetic optimization: Improving yields in azetidine functionalization steps.

  • Biological profiling: Prioritizing in vitro assays for kinase inhibition and cytotoxicity.

  • Computational modeling: Docking studies to identify target proteins (e.g., CCR6 receptors ).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator